Cyclohexyl methyl ether
Overview
Description
Cyclohexyl methyl ether, also known as this compound, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a faint, ether-like odor. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry .
Mechanism of Action
Target of Action
Cyclohexyl methyl ether primarily targets the C–O bond in chemical reactions . The compound is known to be unreactive towards most reagents, which makes it an excellent reaction solvent .
Mode of Action
The most common reaction of this compound is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
This compound is involved in the Williamson ether synthesis , a process that proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . This reaction is a key step in the synthesis of ethers . Additionally, the compound can be prepared from cyclohexene through a 100% atom-economical reaction .
Pharmacokinetics
Its physical properties, such as its high boiling point and low melting point, suggest that it could have interesting adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The primary result of this compound’s action is the formation of new compounds through the cleavage of the C–O bond . This can lead to the production of a variety of products, depending on the specific reaction conditions and the other compounds present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl methyl ether can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back into the liquid phase .
Industrial Production Methods: In industrial settings, methoxycyclohexane is often produced through the catalytic hydrogenation of anisole. This process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions. The hydrogenation reaction converts anisole to methoxycyclohexane with high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Major Products Formed: The major products formed from these reactions include cyclohexanone, cyclohexanol, and various halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Cyclohexyl methyl ether can be compared with other similar compounds, such as methylcyclohexane and cyclohexanol:
Methylcyclohexane: Unlike methoxycyclohexane, methylcyclohexane is a saturated hydrocarbon with the molecular formula C7H14.
Cyclohexanol: Cyclohexanol is an alcohol with the molecular formula C6H11OH.
This compound is unique in its ability to undergo a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
methoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDIHPNJQVDFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239268 | |
Record name | Cyclohexyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-56-6 | |
Record name | Cyclohexyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxycyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I340UAT8HB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methoxycyclohexane?
A1: Methoxycyclohexane is represented by the molecular formula C7H14O and has a molecular weight of 114.19 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize methoxycyclohexane?
A: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, to elucidate the structure and conformation of methoxycyclohexane and its derivatives. [, , , , , ] Additionally, mass spectrometry is used to study fragmentation patterns and identify specific ions. [, ]
Q3: Does the conformation of the methoxy group in methoxycyclohexane influence its NMR spectra?
A: Yes, the rotation around the C-OMe bond leads to different rotamer populations, which are reflected in the 13C chemical shifts of both the methoxy carbon and the ring carbons, as well as the 3JC,H coupling constants. [] Studies have shown that steric interactions with substituents at the 2- and 6-positions of the cyclohexane ring can influence these rotamer populations. []
Q4: What is unusual about the ground-state conformation of methoxycyclohexanes with adjacent methyl groups?
A: Molecular mechanics calculations and NMR studies suggest that the conformation of the ring-to-oxygen bond in methoxycyclohexanes with equatorial methyl substituents at both the 2- and 6-positions is eclipsed, as opposed to the more common staggered conformation. [] This unusual conformation is supported by the large three-bond coupling constant observed between the methine proton and the methoxy carbon. []
Q5: What is the significance of metal-acid synergy in the hydrodeoxygenation of anisole?
A: Research has demonstrated that the synergistic interaction between metal sites (e.g., Pt) and acid sites (e.g., Al-SBA-15 support) is crucial for the efficient HDO of anisole, a model compound for lignin-derived bio-oils. [, ] While metal sites facilitate ring hydrogenation, the acidity promotes the crucial demethyoxylation step, leading to the desired cyclohexane product. [, ]
Q6: How has computational chemistry been employed to study methoxycyclohexane and its derivatives?
A: Computational methods, such as density functional theory (DFT) and ab initio calculations, have been instrumental in studying the conformational behavior, electronic properties, and reactivity of methoxycyclohexane derivatives. [, , , ] These methods have helped elucidate the role of non-classical CH···O hydrogen bonds in dictating the conformational preferences. [, , ]
Q7: How does fluorine substitution affect the conformational preference in methoxycyclohexane?
A: Theoretical studies, supported by experimental NMR data, have revealed a counter-intuitive axial preference in selectively fluorinated methoxycyclohexanes. [] When electronegative CF2 groups are introduced at specific positions (C-2, C-4, and C-6) on the ring, the axial hydrogen atoms at C-3 and C-5 become more electropositive. This leads to stabilizing electrostatic interactions between these axial hydrogens and the oxygen atom of the methoxy group, a phenomenon termed the "pseudo-anomeric effect". []
Q8: What information is available on the stability of methoxycyclohexane under various conditions?
A: While specific stability data for methoxycyclohexane are limited in the provided research, the studies highlight its reactivity in specific chemical transformations. For instance, it undergoes methanolysis under acidic or basic conditions, leading to ring-opening reactions. [] Additionally, its susceptibility to oxidation reactions has been investigated, particularly in the context of oxidative cleavage of vicinal diols. []
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